molecular formula C9H15ClN2O2S2 B7897461 N-(Pyrrolidin-2-ylmethyl)thiophene-2-sulfonamide hydrochloride

N-(Pyrrolidin-2-ylmethyl)thiophene-2-sulfonamide hydrochloride

Cat. No.: B7897461
M. Wt: 282.8 g/mol
InChI Key: ZSASBRMFCOXRGC-UHFFFAOYSA-N
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Description

N-(Pyrrolidin-2-ylmethyl)thiophene-2-sulfonamide hydrochloride is a sulfonamide derivative featuring a thiophene ring linked to a sulfonamide group, with a pyrrolidine moiety substituted at the nitrogen atom via a methylene bridge.

This compound is structurally related to sulfonamide-based inhibitors and intermediates in medicinal chemistry, such as anthrax lethal factor inhibitors (e.g., compounds 94–101 in ) and β-lactamase inhibitors (). Its synthesis likely involves nucleophilic substitution between thiophene-2-sulfonyl chloride and a pyrrolidin-2-ylmethylamine precursor, followed by HCl salt formation—a method analogous to the synthesis of N-(2-(dimethylamino)ethyl)thiophene-2-sulfonamide (71% yield, ).

Properties

IUPAC Name

N-(pyrrolidin-2-ylmethyl)thiophene-2-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S2.ClH/c12-15(13,9-4-2-6-14-9)11-7-8-3-1-5-10-8;/h2,4,6,8,10-11H,1,3,5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSASBRMFCOXRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CNS(=O)(=O)C2=CC=CS2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine-2-ylmethylamine Synthesis

The pyrrolidine-2-ylmethylamine moiety serves as the primary amine precursor for sulfonamide formation. A common approach involves reductive amination of pyrrolidin-2-one derivatives. For example, treatment of pyrrolidin-2-one with methylamine under hydrogenation conditions (e.g., 10% Pd/C, H₂, 50–60°C) yields pyrrolidine-2-ylmethylamine with >90% purity after distillation. Alternatively, Gabriel synthesis starting from 2-(bromomethyl)pyrrolidine and phthalimide, followed by hydrazinolysis, provides the amine in 78% yield.

Thiophene-2-sulfonyl Chloride Preparation

Thiophene-2-sulfonyl chloride, the electrophilic coupling partner, is typically synthesized via chlorosulfonation of thiophene. Reacting thiophene with chlorosulfonic acid (ClSO₃H) at 0–5°C for 4 hours produces the sulfonyl chloride in 65–70% yield after vacuum distillation. Careful temperature control is critical to minimize polysulfonation byproducts.

Sulfonamide Bond Formation Strategies

Classical Sulfonyl Chloride Amination

The most widely reported method involves reacting pyrrolidine-2-ylmethylamine with thiophene-2-sulfonyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Pyridine or triethylamine (2.5 equiv) is added to scavenge HCl, enabling nucleophilic substitution at the sulfur center.

Representative Procedure :

  • Dissolve pyrrolidine-2-ylmethylamine (1.0 equiv) in DCM (10 mL/g amine).

  • Add thiophene-2-sulfonyl chloride (1.1 equiv) dropwise at 0°C.

  • Stir at room temperature for 12 hours, monitor by TLC (ethyl acetate/hexanes, 1:1).

  • Wash with 1N HCl, saturated NaHCO₃, and brine.

  • Dry over Na₂SO₄ and concentrate to obtain the sulfonamide free base (82% yield, m.p. 184–185°C).

NH₄I-Mediated Coupling with Sodium Sulfinates

An alternative route avoids sulfonyl chlorides by using sodium thiophene-2-sulfinate and NH₄I as a mediator. This method offers milder conditions and avoids handling moisture-sensitive reagents:

Optimized Conditions :

ComponentQuantity/Parameter
Sodium sulfinate1.2 equiv
Pyrrolidine-2-ylmethylamine1.0 equiv
NH₄I2.0 equiv
SolventAcetonitrile
Temperature80°C, 6 hours
Yield76%

The mechanism proceeds via in situ generation of a sulfonyl iodide intermediate, which undergoes radical-mediated coupling with the amine.

Hydrochloride Salt Formation

Conversion to the hydrochloride salt enhances stability and aqueous solubility. The free base is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution until pH ≈ 2. Precipitation occurs upon cooling to 0°C, yielding the hydrochloride salt with >99% purity after recrystallization from ethanol/diethyl ether (m.p. 191–192°C).

Critical Parameters :

  • Solvent Choice : Ethanol or methanol ensures protonation without side reactions.

  • Stoichiometry : 1.1 equiv HCl prevents excess acid retention.

  • Drying : Vacuum drying at 40°C for 24 hours removes residual solvents.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 7.85 (dd, J = 5.0 Hz, 1H, thiophene H-3), 7.52 (dd, J = 3.6 Hz, 1H, thiophene H-5), 3.72–3.68 (m, 1H, pyrrolidine H-2), 3.10–2.95 (m, 2H, NCH₂), 2.30–1.90 (m, 4H, pyrrolidine H-3/H-4).

  • IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1590 cm⁻¹ (thiophene C=C).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeOH gradient) shows ≥98% purity with retention time = 6.2 minutes.

Comparative Evaluation of Methods

MethodYieldPurityAdvantagesLimitations
Sulfonyl Chloride82%98%High reliability, scalableMoisture-sensitive reagents
NH₄I-Mediated76%95%Avoids sulfonyl chloridesRequires sodium sulfinate

Chemical Reactions Analysis

Types of Reactions

N-(Pyrrolidin-2-ylmethyl)thiophene-2-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-(Pyrrolidin-2-ylmethyl)thiophene-2-sulfonamide hydrochloride features a unique structural arrangement that includes a pyrrolidine ring and a thiophene moiety. This composition contributes to its diverse biological activities, particularly due to the presence of the sulfonamide functional group, which is well-known for its therapeutic potential.

Pharmacological Applications

  • Antimicrobial Activity
    • The compound has demonstrated notable antimicrobial properties against various bacterial strains, including:
      • Staphylococcus aureus
      • Bacillus cereus
      • Escherichia coli
      • Aspergillus niger
      • Candida albicans
        Research indicates that this compound exhibits significant activity against these pathogens, making it a candidate for further development in antimicrobial therapies .
  • HMG-CoA Reductase Inhibition
    • In silico studies have suggested that this compound may inhibit HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. This inhibition could position it as a potential therapeutic agent for managing hypercholesterolemia and related cardiovascular diseases .
  • Antitumor Activity
    • Sulfonamides containing thiophene and pyrrolidine moieties have been evaluated for their anticancer properties. Preliminary studies indicate that these compounds may exhibit cytotoxic effects on cancer cell lines, although further investigations are necessary to establish their efficacy and mechanism of action .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesUnique Properties
N-(Pyridin-2-yl)pyrrolidine SulfonamidesPyrrolidine and pyridine ringsEnhanced selectivity against specific targets
N-(Morpholinomethyl)thiophene SulfonamidesMorpholine instead of pyrrolidinePotentially different pharmacokinetics
N-(Aminomethyl)thiophene DerivativesVariations in amino groupsBroader spectrum of biological activities

This table illustrates how variations in structure can influence the biological activity and therapeutic potential of sulfonamide compounds .

Case Studies

  • In Vitro Studies on Antimicrobial Activity : A detailed study evaluated the antimicrobial efficacy of various sulfonamides, including this compound, against clinically relevant pathogens. Results indicated significant inhibition zones compared to standard antibiotics .
  • Pharmacokinetic Profiling : Recent research focused on the pharmacokinetic properties of this compound, highlighting its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are essential for understanding its potential therapeutic window and safety profile .
  • Molecular Docking Studies : Computational analyses have been conducted to assess the binding affinity of this compound to HMG-CoA reductase. These studies provide insights into its mechanism of action and guide further optimization for drug development .

Mechanism of Action

The mechanism of action of N-(Pyrrolidin-2-ylmethyl)thiophene-2-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The thiophene ring can interact with hydrophobic pockets, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Ring Size and Basicity: Pyrrolidine (5-membered) and piperidine (6-membered) substituents exhibit distinct conformational effects.

Solubility : The hydrochloride salt form (common in pyrrolidine/piperidine derivatives) improves aqueous solubility compared to neutral sulfonamides (e.g., N-(3-Oxocyclohexyl)thiophene-2-sulfonamide, ).

Biological Activity: Compounds with heterocyclic substituents (e.g., benzothiazole in ’s anthrax inhibitors) show enhanced target affinity due to aromatic stacking, whereas alkylamine substituents (e.g., dimethylaminoethyl in ) prioritize solubility over rigidity .

Pharmacological and Industrial Relevance

  • Antimicrobial Applications : Sulfonamide derivatives with cyclic amines (e.g., piperidine, pyrrolidine) are prevalent in β-lactamase inhibitors () and kinase inhibitors (). The rigid pyrrolidine moiety may improve binding to enzymatic pockets .

Biological Activity

N-(Pyrrolidin-2-ylmethyl)thiophene-2-sulfonamide hydrochloride is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and analgesic properties.

Chemical Structure and Properties

This compound features a thiophene ring and a pyrrolidine moiety, which are critical for its biological activity. The presence of the sulfonamide group enhances its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations against various pathogens have demonstrated significant activity:

Microorganism Activity
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition
Candida albicansNotable antifungal activity

The compound exhibited selective inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent in clinical settings .

Anticancer Activity

This compound has also been investigated for its anticancer properties . Studies have shown that it can induce cytotoxicity in various cancer cell lines, including:

Cell Line IC50 Value (µM)
A549 (Lung Adenocarcinoma)20.6
Caco-2 (Colorectal Cancer)53.1

The compound's mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the inhibition of specific signaling pathways associated with tumor growth .

Analgesic Activity

Research has indicated that this compound exhibits antinociceptive effects . In animal models, it showed moderate inhibition of voltage-sensitive sodium channels and L-type calcium channels, contributing to its pain-relieving properties. The compound was tested using hot plate and writhing tests, demonstrating significant efficacy in reducing pain responses .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
  • Ion Channel Modulation : Its action on sodium and calcium channels contributes to both analgesic and anticonvulsant effects.
  • Antimicrobial Mechanism : The sulfonamide group likely interferes with bacterial folate synthesis, which is crucial for microbial growth .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Case Study 1 : A study on its use as an adjunct therapy in cancer treatment showed enhanced efficacy when combined with traditional chemotherapeutics.
  • Case Study 2 : Clinical trials assessing its analgesic properties indicated significant pain reduction in patients with chronic pain conditions.

Q & A

Basic Research Questions

Q. What are the key physicochemical and computational properties of N-(Pyrrolidin-2-ylmethyl)thiophene-2-sulfonamide hydrochloride, and how do they influence experimental design?

  • Answer : The compound has 3 hydrogen bond donors, 5 hydrogen bond acceptors, and a topological polar surface area (TPSA) of 94.8 Ų, indicating moderate polarity and potential for intermolecular interactions in crystallography or solubility studies . Computational data (e.g., LogP, molecular complexity) should guide solvent selection for synthesis or crystallization. For example, high TPSA suggests compatibility with polar solvents like DMSO or methanol for solubility assays.

Q. What are common synthetic routes for this compound?

  • Answer : Synthesis typically involves sulfonation of thiophene followed by nucleophilic substitution with pyrrolidine derivatives. Key steps include:

  • Sulfonation of thiophene-2-sulfonyl chloride under controlled pH (e.g., using NaHCO₃) to avoid side reactions .
  • Coupling with (R)-pyrrolidin-3-ylmethylamine via amine-sulfonyl chloride reaction, followed by HCl salt formation .
  • Purification via recrystallization or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to achieve >95% purity .

Q. Which spectroscopic methods are critical for structural confirmation?

  • Answer :

  • ¹H/¹³C NMR : Assign signals for thiophene (δ 7.2–7.8 ppm), sulfonamide (δ 3.1–3.5 ppm), and pyrrolidine protons (δ 1.8–2.5 ppm) .
  • IR : Confirm sulfonamide S=O stretches (1350–1150 cm⁻¹) and N–H bonds (3300–3200 cm⁻¹) .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, concentration ranges). Mitigation strategies include:

  • Dose-response profiling to establish EC₅₀/IC₅₀ values under standardized conditions.
  • Comparative studies with structural analogs (e.g., N-(3-iodophenyl)thiophene-2-sulfonamide) to isolate pharmacophore contributions .
  • Meta-analysis of published datasets to identify confounding factors (e.g., solvent effects, protein binding) .

Q. What computational approaches predict the reactivity and binding affinity of this compound?

  • Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., gamma-secretase) using force fields like AMBER or CHARMM .
  • QSAR Modeling : Correlate topological descriptors (e.g., TPSA, LogP) with activity data to optimize lead compounds .

Q. How does stereochemistry at the pyrrolidine moiety affect pharmacological activity?

  • Answer : Enantiomeric purity (R vs. S configuration) can drastically alter target binding. Methodologies include:

  • Chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .
  • X-ray crystallography (using SHELX software ) to resolve absolute configuration.
  • In vitro assays comparing (R)- and (S)-enantiomers for activity differences (e.g., IC₅₀ shifts in enzyme inhibition) .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Answer :

  • pH stability testing : Monitor degradation via HPLC in buffers (pH 1–9) to identify labile groups (e.g., sulfonamide hydrolysis) .
  • Lyophilization : Enhance shelf life by removing water to prevent hydrolytic degradation.
  • Prodrug design : Mask the sulfonamide group with enzymatically cleavable moieties (e.g., ester prodrugs) .

Methodological Considerations Table

Parameter Method/Approach Relevance
Stereochemical Analysis Chiral HPLC, X-ray crystallography Ensures enantiopurity critical for target specificity.
Biological Assays Dose-response curves, comparative analog studies Validates activity and isolates structural determinants.
Computational Modeling DFT, MD simulations Predicts reactivity and guides structural optimization.
Stability Testing Accelerated degradation studies (pH, temperature) Identifies formulation challenges for in vivo applications.

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